molecular formula C10H16ClN5O B1293391 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol CAS No. 1017782-76-1

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol

Cat. No.: B1293391
CAS No.: 1017782-76-1
M. Wt: 257.72 g/mol
InChI Key: IMQBEKPAFPSBCI-UHFFFAOYSA-N
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Description

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is a piperazino-ethanol derivative featuring a 2-amino-6-chloro-pyrimidinyl substituent on the piperazine ring. This compound is commercially available (CAS: sc-306183) for research purposes, with catalog listings from Santa Cruz Biotechnology at prices ranging from $146.00 (500 mg) to $203.00 (1 g) . Its structure combines a piperazine core with an ethanol side chain and a heteroaromatic pyrimidine group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5O/c11-8-7-9(14-10(12)13-8)16-3-1-15(2-4-16)5-6-17/h7,17H,1-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQBEKPAFPSBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211724
Record name 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-76-1
Record name 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis begins with the preparation of 6-chloro-2,4-diaminopyrimidine, which can be derived from ethyl cyanoacetate and guanidine. This reaction typically occurs under basic conditions:

Synthesis Steps

The synthesis of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol involves the following steps:

  • Formation of 6-Chloro-2,4-diaminopyrimidine :

    • Ethyl cyanoacetate is reacted with guanidine.
    • The product undergoes chlorination to yield 6-chloro-2,4-diaminopyrimidine.
  • Reaction with Piperazine :

    • The chlorinated pyrimidine is then reacted with piperazine.
    • This step may require refluxing the mixture for several hours to ensure complete reaction.
  • Final Conversion to Ethanol Derivative :

    • The resultant product is treated with ethanol or an appropriate alcohol to form the final compound.
    • This step may also involve purification processes such as crystallization or filtration to isolate the desired product.

Conditions and Yields

The following table summarizes the conditions and yields reported in various studies regarding the synthesis of this compound:

Step Reagents Conditions Yield (%)
1 Ethyl cyanoacetate, Guanidine Basic medium Variable
2 Piperazine Reflux for several hours High (up to 75%)
3 Ethanol/Alcohol Reflux or room temperature Variable

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .

Comparison with Similar Compounds

Piperazino-Ethanol Derivatives with Aromatic Substituents

Compound Name Substituent on Piperazine CAS Number Commercial Source (Price)
2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol 2-Amino-6-chloro-4-pyrimidinyl sc-306183 Santa Cruz Biotechnology ($146–$203)
2-[4-(4-Nitrophenyl)piperazino]-1-ethanol 4-Nitrophenyl 5521-38-0 YT46162 (1g: price not listed)
2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol 4-Aminophenyl 5521-39-1 YT46164 (100mg: price not listed)

Key Observations :

  • Electronic Effects: The nitro group in 5521-38-0 introduces strong electron-withdrawing properties, whereas the amino group in 5521-39-1 provides electron-donating effects.
  • Biological Relevance: Aromatic substituents like nitrophenyl or aminophenyl are common in kinase inhibitors or receptor ligands, suggesting that the target compound’s pyrimidinyl group may confer unique selectivity in biochemical interactions .

Piperazino-Ethanol Derivatives with Alkyl/Aminoalkyl Substituents

Alkyl and aminoalkyl substituents modify hydrophobicity and hydrogen-bonding capacity:

Compound Name Substituent on Piperazine CAS Number Commercial Source (Price)
2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol 2-Amino-benzyl sc-306184 Santa Cruz Biotechnology ($285/500 mg)
2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylaminetetrahydrochloride 2-Amino-ethyl sc-306185 Santa Cruz Biotechnology ($284/500 mg)

Key Observations :

  • Hydrophobicity : The benzyl group in sc-306184 increases lipophilicity compared to the pyrimidinyl group in the target compound, which may affect membrane permeability or metabolic stability .
  • Ionization Potential: The ethylamino group in sc-306185 is protonated under physiological conditions, enhancing water solubility. The target compound’s pyrimidine ring may adopt a planar conformation, favoring π-π stacking interactions in biological targets .

Piperazino Compounds with Triazine/Benzimidazole Moieties

Compounds from and , such as 12 and 13 , feature triazine-benzimidazole systems linked to piperazine:

Compound ID Structure Purity Key Features
12 2-(Difluoromethyl)-1-[4-(4-morpholinyl)-6-{4-(2-(2-(2-(tert-butylcarbonylaminoxy)ethoxy)ethoxy)ethoxy)ethyl}-piperazino)-1,3,5-triazin-2-yl]-1H-benzimidazole 97.9% Bulky PEG-like side chain enhances solubility
13 2-(Difluoromethyl)-1-[4-(4-morpholinyl)-6-{4-(2-(2-(2-aminoxy)ethoxy)ethoxy)ethoxy)ethyl}piperazino)-1,3,5-triazin-2-yl]-1H-benzimidazole 82% Free amino group enables conjugation

Comparison with Target Compound :

  • Purity and Yield : The target compound’s commercial availability suggests optimized synthesis, whereas compounds like 13 exhibit lower purity (82%), possibly due to reactive intermediates .

Biological Activity

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
  • Molecular Formula : C₁₀H₁₆ClN₅O
  • Molecular Weight : 257.72 g/mol
  • Melting Point : 179–180 °C
  • CAS Number : 1017782-76-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active site, which prevents substrate binding and catalytic activity. This inhibition can lead to various biological effects, such as:

  • Suppression of Cell Proliferation : By inhibiting key enzymes involved in cell cycle regulation.
  • Antimicrobial Activity : Targeting bacterial enzymes essential for growth and replication.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in different therapeutic areas:

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the modulation of apoptotic pathways.

Antimicrobial Properties

The compound has demonstrated activity against a range of microbial pathogens. Its mechanism involves the inhibition of enzymes critical for bacterial survival, thereby reducing microbial growth.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity.
Antimicrobial Efficacy In vitro tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potential as an antimicrobial agent.
Enzyme Inhibition Assay The compound inhibited dihydrofolate reductase (DHFR) with an IC50 value of 50 nM, suggesting its role as a potent enzyme inhibitor relevant to both cancer and microbial treatment.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Amino-4-chloro-6-methylpyrimidine, the unique combination of the piperazine and ethanol groups in this compound enhances its biological properties.

CompoundStructureBiological Activity
This compound StructureAnticancer, Antimicrobial
2-Amino-4-chloro-6-methylpyrimidine StructureModerate Antimicrobial
2-Amino-6-chloropyrimidine StructureLimited Biological Activity

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the standard synthetic routes for 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol, and how can reaction yields be optimized? A:

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 2-amino-6-chloro-4-pyrimidinyl derivatives and piperazine-ethanol intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

  • Temperature : Controlled heating (60–80°C) improves reaction kinetics without promoting side reactions .

  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) achieves >95% purity. Yields range from 70–85%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine) .

    Table 1: Representative Synthesis Conditions

    ReactantsSolventTemperature (°C)Yield (%)Purity Method
    2-Amino-6-chloro-pyrimidineDMF7078HPLC (98%)
    Piperazine-ethanol derivativeDMSO8085NMR/IR

Structural Characterization Q: Which spectroscopic and crystallographic methods validate the molecular structure of this compound? A:

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone. Key signals include:

  • Pyrimidine NH2: δ 6.8–7.2 ppm (broad singlet).
  • Ethanol CH2: δ 3.6–3.8 ppm (triplet) .
    • X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions in ethanol moiety) .
    • Mass Spectrometry : ESI-MS (m/z 312.7 [M+H]+) aligns with molecular formula C11H16ClN5O .

Advanced Research Questions

Contradictory Bioactivity Data Q: How can researchers resolve discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no activity)? A:

  • Purity Assessment : Use HPLC-MS to rule out impurities (>99% purity required for reliable assays) .
  • Stereochemical Considerations : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereoisomers may exhibit divergent activity .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and co-solvents (e.g., <1% DMSO to avoid denaturation) .

Example : A study using 95% pure compound reported no kinase inhibition, while a follow-up with 99% purity (via preparative HPLC) showed IC50 = 12 µM .

Thermodynamic Stability and Solubility Q: What experimental approaches evaluate the compound’s stability and solubility for formulation studies? A:

  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (e.g., 89–91°C) and decomposition thresholds (>200°C) .
  • Solubility Profiling : Shake-flask method in buffers (pH 1–10) and solvents (water, ethanol, DMSO). Data shows:

  • Water: 2.3 mg/mL (pH 7.4).
  • Ethanol: 45 mg/mL .
    • Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage stability .

Computational Modeling for Target Interaction Q: How can molecular docking and dynamics simulations predict binding modes with biological targets? A:

  • Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., kinase PDB: 5XYZ) and optimize protonation states .

Ligand Parameterization : Assign partial charges (AMBER force field) and torsional constraints .

Pose Scoring : Glide SP/XP scoring identifies high-affinity poses (∆G < −8 kcal/mol) .

  • MD Simulations : 100-ns simulations in explicit solvent (TIP3P water) validate binding stability (RMSD < 2 Å) .

Toxicological Assessment Q: What strategies address the lack of toxicological data for this compound? A:

  • In Vitro Assays :

  • Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 (± metabolic activation) .
  • Cytotoxicity : MTT assay on HEK293 cells (IC50 > 100 µM suggests low acute toxicity) .
    • In Vivo Pilot Studies : Acute oral toxicity in rodents (OECD 423 guidelines) to determine LD50 .

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